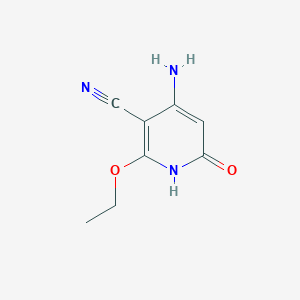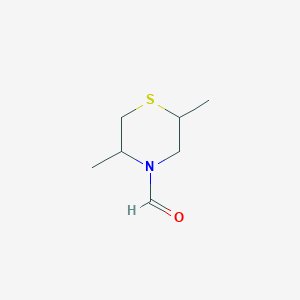
2,5-Dimethylthiomorpholine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylthiomorpholine-4-carbaldehyde (DMTMC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTMC is a versatile reagent that can be used for the synthesis of a wide range of organic compounds.
Mechanism of Action
2,5-Dimethylthiomorpholine-4-carbaldehyde acts as a thiol reagent, reacting with thiol-containing compounds to form thioether derivatives. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbonyl group of 2,5-Dimethylthiomorpholine-4-carbaldehyde, resulting in the formation of a thioether bond. This reaction has been used in the synthesis of various thioether-containing compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,5-Dimethylthiomorpholine-4-carbaldehyde. However, studies have shown that 2,5-Dimethylthiomorpholine-4-carbaldehyde has low toxicity and is not mutagenic or carcinogenic. It has also been reported to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
2,5-Dimethylthiomorpholine-4-carbaldehyde has several advantages in lab experiments, such as its ease of synthesis, stability, and versatility. It can be used as a reagent in a wide range of organic reactions, making it a valuable tool in synthetic organic chemistry. However, 2,5-Dimethylthiomorpholine-4-carbaldehyde has some limitations, such as its low solubility in water, which can make it difficult to use in certain reactions.
Future Directions
There are several future directions for the use of 2,5-Dimethylthiomorpholine-4-carbaldehyde in scientific research. One potential application is in the synthesis of novel antitumor agents, where 2,5-Dimethylthiomorpholine-4-carbaldehyde could be used as a key reagent in the preparation of thioether-containing compounds. Additionally, 2,5-Dimethylthiomorpholine-4-carbaldehyde could be used in the synthesis of chiral ligands for asymmetric catalysis, which could have applications in the pharmaceutical industry. Further studies are needed to explore the full potential of 2,5-Dimethylthiomorpholine-4-carbaldehyde in these and other areas of research.
Conclusion
In conclusion, 2,5-Dimethylthiomorpholine-4-carbaldehyde is a versatile reagent that has shown promising results in the synthesis of various organic compounds. It has low toxicity and has been reported to have antimicrobial activity. 2,5-Dimethylthiomorpholine-4-carbaldehyde has several advantages in lab experiments, such as its ease of synthesis and versatility, but also has some limitations, such as its low solubility in water. There are several future directions for the use of 2,5-Dimethylthiomorpholine-4-carbaldehyde in scientific research, and further studies are needed to explore its full potential.
Synthesis Methods
2,5-Dimethylthiomorpholine-4-carbaldehyde can be synthesized using various methods, but the most commonly used method is the reaction of 2,5-dimethylthiomorpholine with paraformaldehyde in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2,5-Dimethylthiomorpholine-4-carbaldehyde.
Scientific Research Applications
2,5-Dimethylthiomorpholine-4-carbaldehyde has been extensively used in scientific research for the synthesis of various organic compounds such as thiazoles, thiazolines, and thiazolidines. It has also been used as a reagent in the preparation of chiral ligands for asymmetric catalysis. 2,5-Dimethylthiomorpholine-4-carbaldehyde has shown promising results in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
properties
CAS RN |
111073-04-2 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2,5-dimethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-6-4-10-7(2)3-8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
FHNSRKPKKIQKSW-UHFFFAOYSA-N |
SMILES |
CC1CN(C(CS1)C)C=O |
Canonical SMILES |
CC1CN(C(CS1)C)C=O |
synonyms |
4-Thiomorpholinecarboxaldehyde, 2,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



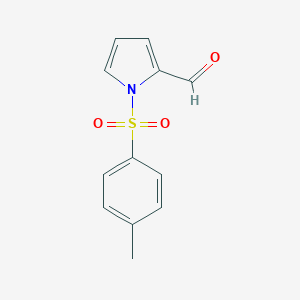
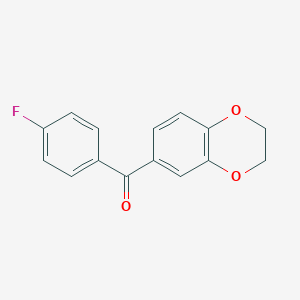
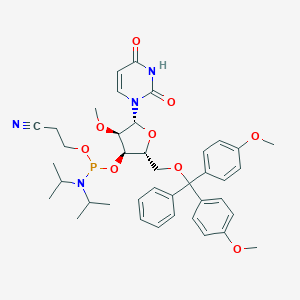
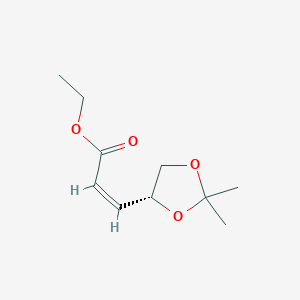
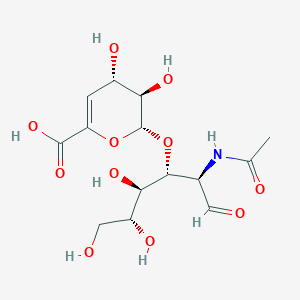
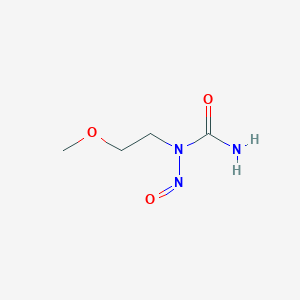
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
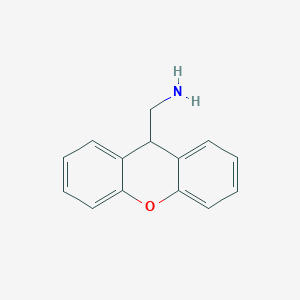
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
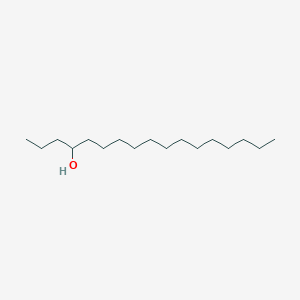
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
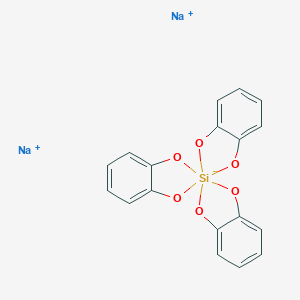
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
